molecular formula C15H12N4O4S B4691602 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine

Cat. No.: B4691602
M. Wt: 344.3 g/mol
InChI Key: MOKFKXNGOGVBRI-UHFFFAOYSA-N
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Description

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitropyridine moiety, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The resulting oxadiazole derivative is then subjected to further reactions to introduce the ethoxyphenyl and nitropyridine groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amino-substituted pyridine.

Scientific Research Applications

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitropyridine moiety may interact with nucleophilic sites, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethoxyphenyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-2-22-12-8-4-3-6-10(12)13-17-18-15(23-13)24-14-11(19(20)21)7-5-9-16-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFKXNGOGVBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine
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2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine
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2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine
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2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine

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